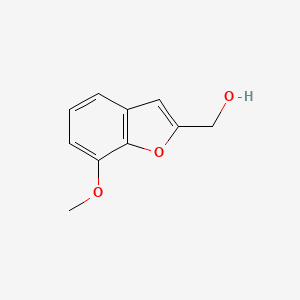

(7-Methoxy-1-benzofuran-2-yl)methanol

Description

BenchChem offers high-quality (7-Methoxy-1-benzofuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methoxy-1-benzofuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDZMYNEZZENIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472639 |

Source

|

| Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75566-54-0 |

Source

|

| Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (7-Methoxy-1-benzofuran-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of (7-methoxy-1-benzofuran-2-yl)methanol. This molecule, belonging to the benzofuran class of heterocyclic compounds, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its structural analogs.[1][2][3][4][5][6]

Core Chemical Properties

(7-Methoxy-1-benzofuran-2-yl)methanol is a solid organic compound. While specific, experimentally determined physical properties are not widely published, we can infer its characteristics based on its structure and data from related compounds.

Structural and Physicochemical Parameters

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₀O₃ | Inferred |

| Molecular Weight | 178.18 g/mol | Calculated |

| IUPAC Name | (7-Methoxy-1-benzofuran-2-yl)methanol | IUPAC |

| CAS Number | 75566-54-0 | [7] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | Inferred |

Synthesis and Reactivity

The primary and most direct route to synthesizing (7-methoxy-1-benzofuran-2-yl)methanol is through the reduction of the corresponding aldehyde, 7-methoxy-1-benzofuran-2-carbaldehyde. This precursor is commercially available, making this a feasible synthetic pathway for research purposes.

Synthetic Workflow: Reduction of 7-methoxy-1-benzofuran-2-carbaldehyde

The reduction of the aldehyde functional group to a primary alcohol can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: Synthetic workflow for the preparation of (7-Methoxy-1-benzofuran-2-yl)methanol.

Detailed Experimental Protocol

The following is a representative protocol for the reduction of a carbaldehyde to a primary alcohol, adapted for the synthesis of the target compound.[8]

Materials:

-

7-methoxy-1-benzofuran-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxy-1-benzofuran-2-carbaldehyde in methanol. Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (approximately 2 equivalents) to the cooled solution in small portions over 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by the dropwise addition of deionized water at 0°C. Remove the methanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (7-methoxy-1-benzofuran-2-yl)methanol.

Reactivity Profile

The primary reactive site of (7-methoxy-1-benzofuran-2-yl)methanol is the hydroxyl group, which can undergo typical alcohol reactions such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers under appropriate conditions.

-

Oxidation: Oxidation back to the corresponding aldehyde or further to the carboxylic acid.

-

Substitution: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

The benzofuran ring itself can participate in electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H4, H5, H6) | ~ 6.9 - 7.5 | Multiplet |

| Furan Proton (H3) | ~ 6.7 | Singlet |

| Methylene Protons (-CH₂OH) | ~ 4.8 | Singlet (or doublet if coupled to OH) |

| Methoxy Protons (-OCH₃) | ~ 4.0 | Singlet |

| Hydroxyl Proton (-OH) | Variable, broad singlet | Singlet (broad) |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzofuran core, the methoxy group, and the hydroxymethyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzofuran C2 | ~ 150-155 |

| Benzofuran C7a | ~ 145 |

| Benzofuran C7 | ~ 140 |

| Benzofuran C3a | ~ 125 |

| Aromatic CH Carbons | ~ 110-125 |

| Benzofuran C3 | ~ 105 |

| Methylene Carbon (-CH₂OH) | ~ 60 |

| Methoxy Carbon (-OCH₃) | ~ 56 |

Predicted FT-IR Spectrum

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (alcohol) | 1050-1260 |

| C-O Stretch (ether) | 1000-1300 |

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and potentially the methoxy group (-OCH₃, 31 Da) or a methyl radical (-CH₃, 15 Da).

Potential Applications in Drug Development

Benzofuran derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[5][6] The methoxy substitution on the benzofuran scaffold is a common feature in many biologically active molecules.[8]

While specific studies on the biological activity of (7-methoxy-1-benzofuran-2-yl)methanol are limited, its structural features suggest it could serve as a valuable intermediate or building block in the synthesis of more complex, biologically active molecules. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents. For instance, benzofuran derivatives have been investigated as tubulin polymerization inhibitors and kinase inhibitors in anticancer research.[8][11]

Safety and Handling

Detailed toxicological data for (7-methoxy-1-benzofuran-2-yl)methanol are not available. However, as with any chemical compound in a research setting, it should be handled with appropriate care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. For detailed safety information on related compounds, consulting the Safety Data Sheet (SDS) for 7-methoxy-1-benzofuran-2-carbaldehyde is recommended.

Conclusion

(7-Methoxy-1-benzofuran-2-yl)methanol is a valuable benzofuran derivative with potential as a building block in medicinal chemistry and drug discovery. Its synthesis from the corresponding aldehyde is straightforward, and its chemical properties are amenable to further functionalization. While direct biological data is scarce, the extensive research into the pharmacological activities of the benzofuran scaffold suggests that this compound and its derivatives are promising candidates for future investigation.

References

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1-6.

- Supporting Information for Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (2019). The Royal Society of Chemistry.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(45), 26366-26388.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal for Scientific Research & Development, 10(4), 232-239.

- Recent advantages in benzofurans. (2019). Journal of Pharmacognosy and Phytochemistry, 8(3), 4411-4415.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543.

- Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (2022). Acta Chimica Slovenica, 69(1), 73-80.

- Supporting information for Fluorination of 2-substituted benzo[b]furans with Selectfluor. (n.d.). The Royal Society of Chemistry.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024) (Vol. 2, pp. 236-252).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(9), 1582-1591.

- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(9), 6549-6565.

- Development of dual aromatase-steroid sulfatase inhibitors with a benzofuran pharmacophore. (2025). RSC Medicinal Chemistry.

- WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). Hetero Letters, 4(3), 431-438.

-

FT-IR spectra of N'-[(E)-{7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5- yl}methylidene]heptanehydrazide (5b). (n.d.). ResearchGate. Retrieved from [Link]

-

Benzofuran, 7-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

- Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. (2025). BenchChem.

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(2), M1657.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (2012). Microgram Journal, 9(1), 38-46.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (2012).

-

Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine 1 and (b) 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine 2. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenyl-1-propanone. (n.d.). mzCloud. Retrieved from [Link]

-

Methyl 7-methoxy-1-benzofuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. phytojournal.com [phytojournal.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of (7-Methoxy-1-benzofuran-2-yl)methanol

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a detailed, methodology-driven exploration of the structure elucidation of (7-Methoxy-1-benzofuran-2-yl)methanol, a compound of interest within the broader class of benzofurans, which are known for their diverse pharmacological properties. This document is not a rigid protocol but a narrative of scientific deduction, demonstrating how a series of analytical techniques can be synergistically employed to build a comprehensive and self-validating structural hypothesis.

Introduction and Synthesis Context

The target molecule, (7-Methoxy-1-benzofuran-2-yl)methanol, belongs to the benzofuran class of heterocyclic compounds. Benzofuran motifs are prevalent in natural products and are key pharmacophores in many synthetic medicinal compounds, exhibiting activities ranging from antimicrobial to anticancer.[1] The structural elucidation of any novel or target compound within this family is a critical step in understanding its potential biological activity and for ensuring purity and consistency in its synthesis.

For the purpose of this guide, we will consider (7-Methoxy-1-benzofuran-2-yl)methanol as having been synthesized via the reduction of a suitable precursor, such as ethyl 7-methoxybenzofuran-2-carboxylate, using a reducing agent like lithium borohydride. This synthetic context provides a preliminary structural hypothesis to be rigorously tested and confirmed by the spectroscopic methods detailed below.

Experimental Workflow Overview

The elucidation process follows a logical progression from broad molecular characteristics to fine atomic connectivity. Each step provides a piece of the puzzle, and importantly, the data from each technique must be consistent with the others to ensure the final structure is correct.

Key Expected 2D NMR Correlations:

-

COSY (Correlation Spectroscopy):

-

A strong cross-peak between the aromatic protons at δ ~7.20 (H-5) and both δ ~6.95 (H-4/H-6) and δ ~6.85 (H-6/H-4), confirming their adjacent relationship on the benzene ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment directly links each proton to the carbon it is attached to. For example, the proton at δ ~4.00 would show a correlation to the carbon at δ ~56.0, confirming the -OCH₃ group. Similarly, the proton at δ ~6.70 would correlate with the carbon at δ ~105.0, assigning them as H-3 and C-3 respectively.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework, as it shows correlations between protons and carbons that are 2 or 3 bonds away.

-

The methoxy protons (-OCH₃, δ ~4.00) should show a correlation to the aromatic carbon C-7 (δ ~145.0), confirming the position of the methoxy group.

-

The methylene protons (-CH₂OH, δ ~4.80) should show correlations to the furan carbons C-2 (δ ~155.0) and C-3 (δ ~105.0), confirming the attachment of the hydroxymethyl group at the 2-position.

-

The furan proton (H-3, δ ~6.70) would show correlations to C-2, C-3a, and the methylene carbon of the -CH₂OH group, further solidifying the connectivity around the furan ring.

-

Correlations from the aromatic protons (H-4, H-5, H-6) to their neighboring carbons and to the quaternary carbons of the benzene ring (C-3a, C-7, C-7a) would allow for the unambiguous assignment of the substitution pattern on the aromatic ring.

-

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of spectroscopic techniques, the structure of (7-Methoxy-1-benzofuran-2-yl)methanol can be elucidated with a high degree of confidence.

-

Mass Spectrometry establishes the molecular formula (C₁₀H₁₀O₃).

-

Infrared Spectroscopy confirms the presence of key functional groups: an alcohol (-OH), an aryl ether (-OCH₃), and an aromatic ring.

-

¹H and ¹³C NMR provide detailed information on the chemical environment of each atom and, through DEPT experiments, the types of carbons present.

-

2D NMR (COSY, HSQC, and HMBC) serves as the ultimate arbiter, connecting the individual atoms into the final molecular architecture. The long-range HMBC correlations are particularly vital in confirming the placement of the methoxy and hydroxymethyl substituents on the benzofuran scaffold.

Each piece of data corroborates the others, creating a self-validating system that leads to the final, unambiguous assignment of the structure. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity of research in chemical synthesis and drug development.

References

-

Coskun, G. P., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. Available at: [Link]

-

Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. Available at: [Link]

-

University of Calgary. (n.d.). Mass Spectroscopy. In Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching region of A) benzylalcohols,... Available at: [Link]

-

Beilstein Journals. (n.d.). Download. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 2-(hydroxymethyl)benzofuran-7-ol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 2 ATR-IR time on line peak area profiles of benzyl alcohol (left)... Available at: [Link]

-

Canadian Journal of Chemistry. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Available at: [Link]

-

PubChem. (n.d.). 2-(Hydroxymethyl)-6-[5-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]

- Patel, P., et al. (2020). Furan and benzofuran derivatives as promising scaffolds for the discovery of novel anticancer agents. European Journal of Medicinal Chemistry, 187, 111957.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]

-

Sci-Hub. (n.d.). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Available at: [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(1), M1657. Available at: [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (7-Methoxy-1-benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (7-Methoxy-1-benzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this molecule is crucial for its unambiguous identification, purity assessment, and the overall success of synthetic and drug development endeavors. This document synthesizes predictive data based on the analysis of closely related benzofuran derivatives and established spectroscopic principles to offer a comprehensive reference for laboratory professionals.

Molecular Structure and Spectroscopic Overview

(7-Methoxy-1-benzofuran-2-yl)methanol possesses a benzofuran core, a heterocyclic system of significant interest in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives.[1] The key structural features influencing its spectroscopic signature are the aromatic ring system, the furan ring, the methoxy group at the 7-position, and the hydroxymethyl group at the 2-position. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a detailed structural elucidation.

Figure 1. Chemical structure of (7-Methoxy-1-benzofuran-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of (7-Methoxy-1-benzofuran-2-yl)methanol is expected to show distinct signals for the aromatic protons, the furan proton, the methoxy group, the methylene group, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the furan oxygen.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (7-Methoxy-1-benzofuran-2-yl)methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent can affect the chemical shift of the hydroxyl proton.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard proton pulse sequence. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (furan) | 6.7 - 6.9 | s | - |

| H-4, H-5, H-6 (aromatic) | 6.8 - 7.3 | m | - |

| -CH₂OH (methylene) | 4.7 - 4.9 | s | - |

| -OH (hydroxyl) | 2.0 - 4.0 (variable) | br s | - |

| -OCH₃ (methoxy) | 3.9 - 4.1 | s | - |

Interpretation:

-

The furan proton (H-3) is expected to appear as a singlet in the range of 6.7-6.9 ppm.

-

The aromatic protons on the benzene ring will likely appear as a complex multiplet between 6.8 and 7.3 ppm.

-

The methylene protons of the hydroxymethyl group are diastereotopic and should ideally appear as a singlet around 4.7-4.9 ppm.

-

The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

-

The methoxy group protons will give a sharp singlet at approximately 3.9-4.1 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[3]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (furan) | 155 - 158 |

| C-3 (furan) | 102 - 105 |

| Aromatic Carbons | 110 - 130 |

| C-7 (aromatic, attached to -OCH₃) | 145 - 148 |

| C-7a (aromatic, bridgehead) | 148 - 152 |

| C-3a (aromatic, bridgehead) | 120 - 125 |

| -CH₂OH (methylene) | 57 - 60 |

| -OCH₃ (methoxy) | 55 - 57 |

Interpretation:

-

The carbon atoms of the furan ring (C-2 and C-3) are expected at approximately 155-158 ppm and 102-105 ppm, respectively.

-

The aromatic carbons will resonate in the typical range of 110-130 ppm.

-

The carbon bearing the methoxy group (C-7) and the bridgehead carbons (C-7a and C-3a) will have distinct chemical shifts influenced by their electronic environment.

-

The methylene carbon of the hydroxymethyl group is expected around 57-60 ppm.

-

The methoxy carbon will appear in the upfield region of the aromatic signals, typically around 55-57 ppm.[5]

Figure 2. General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet containing a small amount of the compound.[2]

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Alcohol (-OH) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Aryl ether (-O-CH₃) |

| 1000 - 1100 | C-O stretch | Alcohol (-CH₂-OH) |

Interpretation:

-

A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the methylene and methoxy groups will appear just below 3000 cm⁻¹.

-

Characteristic aromatic C=C stretching bands will be observed in the 1450-1620 cm⁻¹ region.

-

Strong C-O stretching bands for the aryl ether and the primary alcohol will be present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of (7-Methoxy-1-benzofuran-2-yl)methanol (C₁₀H₁₀O₃) is 178.18 g/mol . The molecular ion peak is expected at m/z 178.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom to give a fragment at m/z 177.

-

Loss of the hydroxyl radical (•OH) to give a fragment at m/z 161.

-

Loss of formaldehyde (CH₂O) from the hydroxymethyl group to yield a fragment at m/z 148. This corresponds to the 7-methoxybenzofuran radical cation.[6]

-

Subsequent loss of a methyl radical (•CH₃) from the methoxy group of the m/z 148 fragment to give a fragment at m/z 133.

-

Loss of carbon monoxide (CO) from the m/z 133 fragment.

-

Figure 3. Predicted key fragmentation pathways for (7-Methoxy-1-benzofuran-2-yl)methanol.

Conclusion

The comprehensive spectroscopic analysis of (7-Methoxy-1-benzofuran-2-yl)methanol through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and comparison with closely related analogs, serves as a reliable guide for researchers. The distinct signals in each spectroscopic technique, arising from the unique arrangement of functional groups in the molecule, allow for its unambiguous identification, which is a critical step in any synthetic or drug discovery workflow involving this compound.

References

-

Beilstein Journals. (n.d.). Synthesis of novel polycyclic aromatic compounds from 2-aroyl-benzofurans. Retrieved from [Link]

- Patel, P., Shakya, R., Vishakha, V. A., Kurmi, B. D., Verma, S. K., Gupta, G. D., & Rajak, H. (2021). Furan and benzofuran derivatives as promising scaffolds for the discovery of novel anticancer agents. European Journal of Medicinal Chemistry, 223, 113647.

-

PubChem. (n.d.). 2-(Hydroxymethyl)-6-[5-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol. Retrieved from [Link]

- Coskun, M., Kocyigit, O., & Gokalp, F. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73–80.

-

Royal Society of Chemistry. (2019). Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 6-[4-[(2S,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

PubChem. (n.d.). 2-(Hydroxymethyl)benzofuran-7-ol. Retrieved from [Link]

-

PubChem. (n.d.). (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one. Retrieved from [Link]

- Thorat, B., Jagtap, R. K., & Yamgar, R. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1546-1555.

- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(6), 1055-1063.

-

ResearchGate. (n.d.). c: FT-IR spectra of N'-[(E)-{7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5- yl}methylidene]heptanehydrazide (5b). Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 7-methoxy-. Retrieved from [Link]

- DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 39-46.

- Asiri, A. M., & Khan, S. A. (2010). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2010(4), M695.

-

ResearchGate. (n.d.). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine 1 and (b) 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine 2. Retrieved from [Link]

-

mzCloud. (n.d.). 3-Methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenyl-1-propanone. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 7-methoxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol from o-Vanillin

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available o-vanillin. The synthetic strategy is a robust two-step process involving an initial base-mediated cyclocondensation to construct the benzofuran core, followed by a chemoselective reduction. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also in-depth mechanistic rationale and field-proven insights into experimental choices to ensure reproducibility and high yields.

Introduction: Significance and Synthetic Strategy

Benzofuran derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them highly sought-after targets in drug discovery.[2][3] (7-Methoxy-1-benzofuran-2-yl)methanol, in particular, serves as a key intermediate for more complex molecular architectures.

The starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is an economically viable and structurally ideal precursor, possessing the requisite hydroxyl and aldehyde functionalities ortho to each other, primed for furan ring annulation.[4]

The synthetic pathway detailed herein follows a logical and efficient sequence:

-

Step 1: Annulation of the Furan Ring. A base-mediated reaction between o-vanillin and ethyl chloroacetate first forms an ether intermediate, which then undergoes an intramolecular cyclization to yield ethyl 7-methoxy-1-benzofuran-2-carboxylate.

-

Step 2: Reduction of the Ester. The ester functional group of the benzofuran intermediate is subsequently reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄), affording the target molecule, (7-Methoxy-1-benzofuran-2-yl)methanol.

This approach is selected for its reliability, scalability, and the commercial availability of the required reagents.

Overall Synthetic Workflow

The complete transformation from o-vanillin to the target alcohol is depicted in the workflow below.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of Ethyl 7-Methoxy-1-benzofuran-2-carboxylate

This initial step is the cornerstone of the synthesis, constructing the heterocyclic core via a one-pot O-alkylation and subsequent intramolecular condensation.

Mechanistic Rationale

The reaction proceeds via two distinct mechanistic events:

-

Williamson Ether Synthesis (O-Alkylation): The phenolic proton of o-vanillin is acidic and is readily deprotonated by a moderate base like potassium carbonate to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride and forming an ether linkage.

-

Intramolecular Condensation (Darzens or Perkin-like): The ether intermediate possesses an active methylene group (α- to the ester carbonyl) and an aldehyde. In the presence of a base and upon heating, the active methylene is deprotonated to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the aldehyde carbonyl. The subsequent collapse of the resulting alkoxide intermediate and elimination of a water molecule yields the stable, aromatic benzofuran ring system.[5][6]

Caption: Key mechanistic events in Step 1.

Experimental Protocol

Materials:

-

o-Vanillin

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-vanillin (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone or DMF (approx. 10 mL per gram of o-vanillin).

-

Stir the suspension vigorously. Add ethyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure ester as a solid.

Field-Proven Insights

-

Choice of Base: Potassium carbonate is an ideal base. It is strong enough to deprotonate the phenol but not so strong as to cause significant hydrolysis of the ester or promote unwanted side reactions.[5] Using a stronger base like sodium hydride could also work but requires more stringent anhydrous conditions.

-

Solvent System: DMF is an excellent solvent for this reaction as it readily dissolves all reactants and intermediates. However, its high boiling point can make removal difficult. Acetone is a suitable, lower-boiling alternative.

-

Purification: Recrystallization is often sufficient for purification if the reaction proceeds cleanly. Column chromatography is recommended to remove any unreacted starting material or byproducts for achieving the highest purity.

Step 2: Reduction of Ethyl 7-Methoxy-1-benzofuran-2-carboxylate

The final step involves the conversion of the ester functional group at the C2 position to a primary alcohol.

Mechanistic Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The mechanism involves the delivery of two hydride (H⁻) equivalents.

-

First Hydride Addition: The carbonyl carbon of the ester is electrophilic and is attacked by a hydride ion from the [AlH₄]⁻ complex. This forms a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.

-

Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride equivalent from another LiAlH₄ molecule. This results in a new tetrahedral intermediate, an aluminum alkoxide.

-

Workup: The reaction is quenched by the careful, slow addition of water, followed by an acid or base wash, to protonate the alkoxide and liberate the final primary alcohol product.

Caption: Key mechanistic events in Step 2.

Experimental Protocol

Materials:

-

Ethyl 7-methoxy-1-benzofuran-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium hydroxide (NaOH), 15% aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the ester intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back down to 0 °C.

-

Quench the reaction carefully. Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Vigorous gas evolution will occur.

-

Stir the resulting granular white suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography (hexane/ethyl acetate) or recrystallization to obtain pure (7-Methoxy-1-benzofuran-2-yl)methanol.

Field-Proven Insights

-

Choice of Reducing Agent: LiAlH₄ is necessary because sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.

-

Safety: The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. It must be performed slowly, at 0 °C, and behind a safety shield. The Fieser workup procedure is a reliable method for producing easily filterable aluminum salts.

-

Reaction Conditions: Anhydrous conditions are paramount for success and safety. Any moisture will consume the LiAlH₄ and reduce the yield.

Quantitative Data Summary

The following table summarizes the typical quantities and outcomes for this synthetic sequence.

| Parameter | Step 1: Benzofuran Formation | Step 2: Ester Reduction |

| Primary Reactant | o-Vanillin | Ethyl 7-methoxy-1-benzofuran-2-carboxylate |

| Key Reagents | Ethyl chloroacetate, K₂CO₃ | Lithium aluminum hydride (LiAlH₄) |

| Molar Ratio (Reagent) | 1.2 eq (Ester), 2.5 eq (Base) | 1.5 eq |

| Solvent | Acetone or DMF | Anhydrous THF |

| Temperature | Reflux | 0 °C to Room Temp. |

| Typical Reaction Time | 8-12 hours | 2-4 hours |

| Typical Yield | 70-85% | 85-95% |

Conclusion

This guide outlines a dependable and efficient two-step synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol from o-vanillin. The methodology leverages classic, well-understood organic transformations—Williamson ether synthesis, intramolecular condensation, and ester reduction—to provide reliable access to a valuable heterocyclic building block. By detailing the mechanistic underpinnings and critical experimental parameters, this document serves as a practical resource for researchers engaged in synthetic and medicinal chemistry, enabling the proficient preparation of this and structurally related compounds.

References

-

Reddy, S., Thadkapally, S., Mamidyala, M., Nanubolu, J. B., & Menon, R. S. (2015). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 5(11), 8199–8204. [Link]

-

ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

-

ResearchGate. (n.d.). Scheme 2. Plausible mechanism for the preparation of benzofuran. Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

ResearchGate. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. [Link]

-

PubChem. (n.d.). o-Vanillin. Retrieved from [Link]

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Retrieved from [Link]

-

MDPI. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Solubility and Stability of (7-Methoxy-1-benzofuran-2-yl)methanol

Introduction

(7-Methoxy-1-benzofuran-2-yl)methanol is a member of the benzofuran class of heterocyclic compounds. Benzofurans are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and synthetic compounds that have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. As with any new chemical entity (NCE) being considered for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability, as they directly impact a compound's bioavailability, formulation, and shelf-life[4][5].

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of (7-Methoxy-1-benzofuran-2-yl)methanol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. The aim is to equip the reader with the necessary knowledge to design and execute a robust characterization of this promising molecule.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. Therefore, a precise assessment of a compound's solubility in various media is a foundational step in pre-formulation studies. Both kinetic and thermodynamic solubility are important parameters to evaluate.[6]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[6] It is a high-throughput screening method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[4][6]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period until the concentration in the solution reaches a constant value.[7] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]

Experimental Design for Solubility Determination

A multi-faceted approach is recommended to gain a comprehensive understanding of the solubility profile of (7-Methoxy-1-benzofuran-2-yl)methanol. This involves determining both kinetic and thermodynamic solubility in various aqueous media relevant to the physiological environment.

Table 1: Proposed Solvents for Solubility Testing

| Solvent System | Rationale |

| pH 1.2 (Simulated Gastric Fluid) | Represents the acidic environment of the stomach. |

| pH 6.8 (Simulated Intestinal Fluid) | Represents the neutral environment of the small intestine. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Represents physiological pH. |

| Water (unbuffered) | Provides a baseline solubility measurement. |

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of (7-Methoxy-1-benzofuran-2-yl)methanol.

Step 1: Preparation

-

Weigh an excess amount of solid (7-Methoxy-1-benzofuran-2-yl)methanol into separate vials for each solvent system. A visual excess of solid material should be present throughout the experiment.

-

Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to each vial.

Step 2: Equilibration

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C) and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

Step 3: Sample Collection and Preparation

-

After the equilibration period, visually confirm that excess solid is still present.

-

Allow the vials to stand undisturbed to let the solid material settle.

-

Carefully withdraw an aliquot of the supernatant. Phase separation is a critical step and can be achieved by centrifugation or filtration.[4] Using a filter (e.g., 0.22 µm PVDF) is common, but one must be cautious of potential compound adsorption to the filter material.[4]

Step 4: Analysis

-

Dilute the clarified supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (7-Methoxy-1-benzofuran-2-yl)methanol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Step 5: Data Reporting

-

Calculate the solubility in mg/mL or µg/mL.

-

The experiment should be performed in triplicate for each solvent system to ensure reproducibility.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Assessment

Understanding the chemical stability of (7-Methoxy-1-benzofuran-2-yl)methanol is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradants.[8] This is often accomplished through forced degradation studies, which are a key component of developing a stability-indicating analytical method.[9][10]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[8] The goal is to generate degradation products to a target level, typically between 5-20% degradation of the active pharmaceutical ingredient (API).[11][12] This helps to establish the degradation pathways and demonstrate the specificity of the analytical method used for stability studies.[8][13]

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Solid compound at 80°C for 48h | To assess the impact of heat on the solid form. |

| Photostability | Exposure to light (ICH Q1B guidelines) | To determine sensitivity to light. |

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[10][14] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.[13][15]

Key aspects of developing a stability-indicating HPLC method include:

-

Column Selection: A reversed-phase C18 column is a common starting point for small molecules.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve separation of the parent compound from its degradants.[13]

-

Detector Wavelength: The UV detector wavelength should be chosen to maximize the response for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

-

Method Validation: The final method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Protocol for a Forced Degradation Study

Step 1: Sample Preparation

-

Prepare stock solutions of (7-Methoxy-1-benzofuran-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

For thermal and photostability, the solid compound is directly exposed to the stress.

-

Prepare a control sample (unstressed) by diluting the stock solution with the same solvent used for the stressed samples.

Step 2: Stressing

-

Incubate the samples under the conditions outlined in Table 2.

-

At specified time points, withdraw an aliquot of each sample.

-

Neutralize the acid and base-stressed samples to prevent further degradation before analysis.

Step 3: Analysis

-

Analyze all samples (stressed and control) using the developed stability-indicating HPLC method.

-

Use a PDA detector to check for peak purity of the parent compound peak in the chromatograms of the stressed samples. This ensures that no degradant peaks are co-eluting.

Step 4: Data Interpretation

-

Calculate the percentage of degradation for each stress condition.

-

Identify the major degradation products and their retention times.

-

Determine the conditions under which the compound is most and least stable.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Conclusion

The characterization of solubility and stability are indispensable steps in the early-stage development of any potential drug candidate. This guide provides a robust framework for the systematic evaluation of (7-Methoxy-1-benzofuran-2-yl)methanol. By following these protocols, researchers can generate the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of this promising compound as it progresses through the drug development pipeline. The insights gained from these studies are foundational for successful Investigational New Drug (IND) filings and the overall advancement of new therapeutic agents.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Stability Indicating HPLC Method Development: A Review. Semantic Scholar.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Development of forced degradation and stability indic

- Stability Indicating HPLC Method Development: A Review. IJPPR.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- A practical guide to forced degradation and stability studies for drug substances.

- Forced Degradation Study as per ICH Guidelines: Wh

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

- Transdermal Formulation Forced Degrad

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.

- 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)

- Novel benzofuran derivatives: Synthesis and antitumor activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmtech.com [pharmtech.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. irjpms.com [irjpms.com]

- 15. semanticscholar.org [semanticscholar.org]

Biological activity of 7-methoxybenzofuran derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Methoxybenzofuran Derivatives

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic potential. Among its myriad derivatives, those bearing a methoxy group at the 7-position have garnered substantial attention for their pronounced and diverse biological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological profile of 7-methoxybenzofuran derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities, present detailed, field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.

Introduction: The Significance of the 7-Methoxybenzofuran Scaffold

Benzofuran and its derivatives are a major class of oxygen-containing heterocyclic compounds ubiquitously found in nature and widely explored in synthetic chemistry.[1][2] Their rigid, planar structure and electron-rich nature make them privileged scaffolds for interacting with a wide array of biological targets. The inherent structural versatility of the benzofuran ring system allows for extensive chemical modification, facilitating the development of potent agents for conditions ranging from microbial infections and inflammation to cancer and neurodegenerative diseases.[3]

The substitution pattern on the benzofuran core is a critical determinant of biological function. The presence of a methoxy (-OCH₃) group, particularly at the C-7 position, has been shown to significantly modulate the pharmacological profile of these compounds.[4][5][6] This is often attributed to the methoxy group's ability to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its interaction with specific enzymatic or receptor targets. This guide synthesizes the current understanding of 7-methoxybenzofuran derivatives, offering a technical foundation for future research and development.

Anticancer Activity: Targeting Malignant Proliferation

A substantial body of research highlights 7-methoxybenzofuran derivatives as a promising class of anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[4][7][8] Their efficacy stems from the ability to interfere with fundamental processes of cancer cell survival and proliferation.

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic; they engage multiple cellular pathways to induce cell death and halt tumor progression.

-

Tubulin Polymerization Inhibition: A primary mechanism for several methoxy-substituted benzofurans is the disruption of microtubule dynamics.[5] By inhibiting the polymerization of tubulin into microtubules, these compounds arrest the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately leading to programmed cell death (apoptosis).[5]

-

Kinase Inhibition: Cancer cell proliferation is often driven by aberrant signaling pathways regulated by protein kinases. Certain 7-methoxybenzofuran derivatives have been identified as inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly trigger the apoptotic cascade. Studies have shown an increase in the activity of executioner caspases, like caspase 3/7, in cancer cells treated with benzofuran derivatives, confirming their pro-apoptotic properties.[8][9]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 7-methoxybenzofuran have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi, positioning them as valuable leads for the development of new anti-infective agents. [3][6][10][11][12]

Spectrum of Activity and Mechanism

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. [3][6][11]While the exact mechanisms are still under investigation for many derivatives, some studies suggest that their mode of action may involve DNA cleavage, disrupting the genetic integrity of the microbial cell. [10]

Quantitative Antimicrobial Data

The potency of antimicrobial agents is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Organism | Activity Metric | Reference |

| Pyrazoline Derivative | E. coli | Good activity | [6][11] |

| Pyrazoline Derivative | B. subtilis | Good activity | [6][11] |

| Triazole Derivative | S. aureus | Moderate activity | [3] |

| Triazole Derivative | A. niger | Moderate activity | [3] |

Experimental Protocols for Antimicrobial Screening

Initial screening and quantitative evaluation of antimicrobial activity are typically performed using diffusion and dilution methods. [13][14][15] Methodology 1: Agar Disk Diffusion Assay This method provides a qualitative assessment of antimicrobial activity. [13]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface. Include a solvent control disc and a disc with a standard antibiotic (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

Methodology 2: Broth Microdilution for MIC Determination This is the gold standard for quantitatively measuring antimicrobial activity. [13][14]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Caption: Workflow for evaluating antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation contributes to numerous chronic diseases. [16]Several 7-methoxybenzofuran derivatives have been identified as potent anti-inflammatory agents, capable of modulating key pathways in the inflammatory cascade. [6][17][18]

Mechanisms of Anti-inflammatory Action

These compounds exert their effects by suppressing the production of pro-inflammatory mediators and modulating the signaling pathways that orchestrate the inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: A novel ailanthoidol derivative containing a 7-methoxybenzofuran core was shown to potently inhibit the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. [17]* Downregulation of Inflammatory Enzymes: The same study demonstrated that this effect was mediated by the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. [17]* Modulation of Signaling Pathways: The anti-inflammatory activity is linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. [17]Other studies have implicated the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. [18]

Caption: Inhibition of LPS-induced inflammatory pathways.

Experimental Protocol: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with LPS.

Causality: The protocol's validity rests on the specific stimulation of macrophages with LPS, a known inducer of iNOS and NO production. The Griess reagent specifically detects nitrite, a stable breakdown product of NO, ensuring that the measured output directly reflects NO production.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach approximately 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the 7-methoxybenzofuran derivatives for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve using sodium nitrite should be generated for quantification.

Conclusion and Future Directions

The 7-methoxybenzofuran scaffold represents a highly versatile and therapeutically relevant platform for drug discovery. The derivatives discussed herein exhibit potent and mechanistically diverse anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 7-methoxy group is frequently crucial for this enhanced biological profile, making it a key feature for consideration in the design of new therapeutic agents.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the 7-methoxybenzofuran core to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Validation: Advancing the most promising candidates from in vitro assays to preclinical animal models of cancer, infection, and inflammation to assess their efficacy and safety in a physiological context.

The compelling data accumulated to date strongly support the continued exploration of 7-methoxybenzofuran derivatives as a rich source of next-generation therapeutics.

References

A complete list of all sources cited within this guide is provided below.

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Bioassays for anticancer activities - PubMed.

- A comprehensive review on in-vitro methods for anti- microbial activity.

- In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences.

- Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl) - JOCPR.

- Bioassays for anticancer activities - University of Wollongong Research Online.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Methods for in vitro evaluating antimicrobial activity: A review - ResearchG

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.

- Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts - Benchchem.

- Improved synthesis of 3-substituted 7-methoxybenzofurans.

- Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research - Benchchem.

- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors - RSC Publishing.

- 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)

- (PDF)

- Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives - ResearchG

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.

- Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives - ResearchG

- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing).

- An Update on Natural Occurrence and Biological Activity of Benzofurans - SciSpace.

-

Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H-t[19][13][20]riazoles - JOCPR.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.

- The structure of the 7-methoxy-N-(substituted phenyl)

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- (PDF)

- 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential tre

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.

- Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central.

- Bioorganic & Medicinal Chemistry Letters - CNR-IRIS.

- (PDF)

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. akjournals.com [akjournals.com]